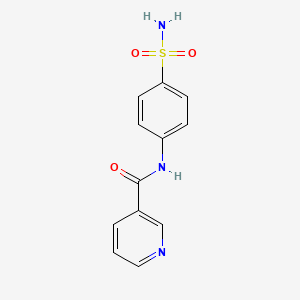

N-(4-sulfamoylphenyl)pyridine-3-carboxamide

CAS No.: 41538-37-8

Cat. No.: VC10840396

Molecular Formula: C12H11N3O3S

Molecular Weight: 277.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41538-37-8 |

|---|---|

| Molecular Formula | C12H11N3O3S |

| Molecular Weight | 277.30 g/mol |

| IUPAC Name | N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H11N3O3S/c13-19(17,18)11-5-3-10(4-6-11)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)(H2,13,17,18) |

| Standard InChI Key | CWUUKGVTFGECDV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Isomeric Considerations

The compound belongs to the sulfonamide class, with a molecular formula of C₁₂H₁₁N₃O₃S and a molecular weight of 277.30 g/mol . Its structure comprises:

-

A pyridine ring substituted at the 3-position with a carboxamide group (-CONH₂).

-

A 4-sulfamoylphenyl group (-C₆H₄-SO₂NH₂) linked via an amide bond.

Notably, the positional isomerism between the 3- and 4-carboxamide derivatives significantly impacts biological activity. For instance, the 4-carboxamide analog (N-(4-sulfamoylphenyl)pyridine-4-carboxamide) demonstrates selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII), whereas the 3-carboxamide variant remains unexplored in this context .

Table 1: Comparative Properties of Pyridine Carboxamide Isomers

Synthesis and Derivative Development

Synthetic Pathways for Analogous Compounds

The 4-carboxamide isomer is synthesized via condensation reactions between pyridine-4-carboxylic acid derivatives and 4-aminobenzenesulfonamide under mild conditions . For example:

-

Pyridine-4-carbonyl chloride is reacted with 4-aminobenzenesulfonamide in anhydrous dichloromethane.

-

The mixture is stirred at 0–5°C for 2 hours, followed by purification via recrystallization (ethanol/water) .

Structural Modifications and Bioactivity

Derivatives of N-(4-sulfamoylphenyl)pyridine-carboxamides often incorporate spiro-heterocycles or thiourea groups to enhance target selectivity. For instance:

-

Spiro-thiadiazole derivatives (e.g., compound 1 in ) exhibit IC₅₀ values of 7.01 μM against renal RXF393 cancer cells.

-

N-((4-Sulfamoylphenyl)carbamothioyl) amides show inhibitory activity against mycobacterial carbonic anhydrases (MtCA1–3) with Kᵢ values < 1 μM .

These modifications suggest that the 3-carboxamide isomer could be functionalized to optimize pharmacokinetic properties or target affinity.

Pharmacological Activities of Structural Analogs

Anticancer Mechanisms

The 4-carboxamide analog demonstrates dual mechanisms:

-

Carbonic Anhydrase Inhibition: Selective inhibition of hCA IX/XII (IC₅₀ = 0.477–1.933 μM) over cytosolic isoforms hCA I/II (IC₅₀ = 7.353–12.560 μM) .

-

Cell Cycle Arrest: Induction of G1-phase arrest in renal RXF393 cells, accompanied by apoptosis (19.78% late apoptosis) and necrosis (3.66%) .

Molecular docking studies reveal that the sulfamoylphenyl group anchors the compound to the hCA IX active site via zinc coordination, while the pyridine ring engages in hydrophobic interactions with residues like Val-121 and Leu-91 .

Enzyme Inhibition Beyond Cancer

N-(4-Sulfamoylphenyl) derivatives also inhibit bacterial carbonic anhydrases, highlighting broad therapeutic potential:

These findings suggest that the 3-carboxamide isomer could be repurposed for antimicrobial applications if synthesized and tested.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

While the 4-carboxamide analog shows lower toxicity to normal WI-38 cells (IC₅₀ = 46.20 μM) compared to doxorubicin (IC₅₀ = 18.13 μM) , no data exist for the 3-carboxamide isomer. Critical parameters requiring investigation include:

-

Plasma protein binding

-

Metabolic stability (CYP450 interactions)

-

Oral bioavailability

Target Selectivity Optimization

Structural analogs achieve isoform selectivity through:

-

Hydrophobic substituents on the pyridine ring (e.g., acenaphthylene in ).

-

Thiourea linkages to enhance zinc-binding affinity in CA active sites .

Computational modeling (e.g., molecular dynamics simulations) could predict how the 3-carboxamide isomer interacts with hCA IX/XII or CDK9 compared to its 4-substituted counterpart.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume